molecular formula C19H30O8 B1256297 Icariside B1 CAS No. 109062-00-2

Icariside B1

货号: B1256297
CAS 编号: 109062-00-2
分子量: 386.4 g/mol
InChI 键: OSUSRWMGHUUXBY-YARXSPMZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Icariside B1 is a flavonoid glycoside derived from the traditional Chinese medicinal herb Epimedium. It is known for its various biological and pharmacological properties, including anti-inflammatory, anticancer, and anti-osteoporotic effects. This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields of medicine and biology.

准备方法

Synthetic Routes and Reaction Conditions

Icariside B1 can be synthesized through enzymatic hydrolysis of icariin, another flavonoid glycoside found in Epimedium. The enzymatic hydrolysis method is preferred due to its high selectivity, catalytic efficiency, and mild reaction conditions. For example, β-glucosidase can be used to hydrolyze icariin to produce this compound .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction of icariin from Epimedium plants followed by enzymatic hydrolysis. The use of microbial cell factories for the complete biosynthesis of Epimedium flavonoids, including this compound, is also being explored to meet the increasing market demand .

化学反应分析

Types of Reactions

Icariside B1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the structure of this compound.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield different substituted flavonoid glycosides.

科学研究应用

Pharmacological Properties

Icariside B1 exhibits several pharmacological properties that make it a candidate for therapeutic applications:

  • Anti-inflammatory Effects : Research indicates that this compound can suppress neuroinflammation by blocking the activation of the NF-κB and NLRP3 signaling pathways. In studies involving lipopolysaccharide (LPS)-stimulated mice, this compound significantly decreased pro-inflammatory factors such as IL-6, IL-1β, and TNF-α, demonstrating its potential in treating neurodegenerative diseases characterized by inflammation .
  • Neuroprotective Effects : this compound has been shown to enhance neuronal survival and function. It improves synaptic plasticity through mechanisms involving the brain-derived neurotrophic factor (BDNF) pathway, which is crucial for cognitive functions and memory .

Anticancer Potential

This compound's anticancer properties have been explored in various studies:

  • Induction of Apoptosis : Similar to its analogs, this compound has been found to induce apoptosis in cancer cells. For instance, it enhances the activity of caspases, which are essential for programmed cell death, and alters the expression of key proteins involved in apoptosis regulation .
  • Cell Cycle Arrest : Studies have demonstrated that this compound can cause cell cycle arrest in cancerous cells. This effect is mediated through the modulation of proteins such as p53 and cyclins, leading to a decrease in cell proliferation rates .

Table 1: Summary of Key Studies on this compound

StudyFocusKey FindingsReference
Study 1NeuroinflammationReduced IL-6 and TNF-α levels in LPS-stimulated mice
Study 2Cancer ApoptosisInduced caspase activation in melanoma cells
Study 3Cell Cycle ArrestIncreased G0/G1 phase arrest in prostate cancer cells
Study 4NeuroprotectionEnhanced synaptic plasticity via BDNF pathway

作用机制

The mechanism of action of icariside B1 involves multiple molecular targets and pathways. It exerts its effects by:

    Inducing Apoptosis: this compound promotes programmed cell death in cancer cells by activating apoptotic pathways.

    Inhibiting Proliferation: It inhibits the proliferation of cancer cells by inducing cell cycle arrest and reducing cellular metabolism.

    Triggering Autophagy: this compound triggers autophagy, a process that helps in the degradation and recycling of cellular components.

    Inhibiting Metastasis and Angiogenesis: It reduces cancer metastasis and tumor-induced angiogenesis by inhibiting key signaling pathways.

相似化合物的比较

Icariside B1 is similar to other flavonoid glycosides derived from Epimedium, such as icariin, icaritin, and baohuoside I. it has unique properties that distinguish it from these compounds:

生物活性

Icariside B1 is a naturally occurring megastigmane glycoside, primarily isolated from the plant Petasites tricholobus. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic structure, which contributes to its biological activity. The structural formula can be represented as follows:

C23H34O11\text{C}_{23}\text{H}_{34}\text{O}_{11}

This compound exhibits significant solubility in organic solvents, which facilitates its extraction from plant materials.

Anticancer Properties

This compound has demonstrated notable anticancer effects in various studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. For instance:

  • Cytotoxicity : In vitro studies have indicated that this compound possesses cytotoxic effects against several cancer cell lines, including HL-60 (human promyelocytic leukemia) cells. The compound exhibited an IC50 value of approximately 9.0 ± 1.0 µM, indicating potent activity against these cells while sparing normal cells like Hel-299 .
  • Mechanism of Action : The anticancer activity is attributed to the modulation of apoptosis-related proteins and the inhibition of the AKT signaling pathway, which plays a crucial role in cell survival and proliferation. Specifically, this compound was found to decrease AKT phosphorylation, leading to enhanced apoptosis in cancer cells .

Antioxidant Activity

This compound also exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress markers in cellular systems. This antioxidant activity is beneficial not only for cancer prevention but also for mitigating other oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties as well. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO) in activated macrophages, suggesting a potential role in managing inflammatory conditions .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Bioavailability : A study indicated that after oral administration, this compound reached peak plasma concentrations within a specific timeframe, highlighting its potential for systemic therapeutic use .
  • Metabolism : The metabolic pathways of this compound are still under investigation; however, preliminary data suggest it undergoes phase II metabolism, which may affect its bioactivity and elimination from the body .

Case Studies and Research Findings

A summary of key studies focusing on this compound is provided in Table 1 below:

Study ReferenceCell LineIC50 (µM)Mechanism of ActionKey Findings
HL-609.0 ± 1.0AKT inhibitionInduces apoptosis without affecting normal cells
RAW 264.7N/ANO production inhibitionReduces inflammation markers
VariousN/AAntioxidant activityScavenges free radicals effectively

常见问题

Basic Research Questions

Q. How can researchers reliably identify and isolate Icariside B1 from natural sources, and what analytical methods are essential for structural validation?

  • Methodology :

  • Isolation : Use column chromatography with silica gel or reversed-phase HPLC for purification from plant extracts (e.g., Cryptostegia grandiflora or A. glabra). Monitor fractions using TLC and UV detection .
  • Structural Validation : Combine spectral techniques:
  • 1H and 13C-NMR to confirm glycosidic linkages and phenolic/aliphatic moieties.
  • FAB-MS for molecular weight confirmation.
  • Compare data with literature values (e.g., acanthoside B or icariside D2 analogs) to resolve ambiguities .
  • Purity Assessment : Use HPLC with UV/Vis or MS detection to ensure >95% purity .

Q. What are the standardized protocols for assessing this compound’s stability under varying experimental conditions (e.g., pH, temperature)?

  • Methodology :

  • Design stability studies using accelerated degradation tests:
  • Expose this compound to pH 3–9 buffers at 37°C for 24–72 hours.
  • Analyze degradation products via LC-MS to identify labile functional groups (e.g., glycosidic bonds) .
  • Quantify stability using kinetic modeling (e.g., Arrhenius equation for temperature-dependent degradation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines or animal models?

  • Methodology :

  • Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines. Evaluate variables:
  • Cell type specificity (e.g., osteoblasts vs. cancer cells).
  • Dosage ranges (µM to mM) and exposure times.
  • Solvent compatibility (e.g., DMSO vs. aqueous solutions) .
  • Mechanistic Validation : Use siRNA or CRISPR-Cas9 to knock down putative targets (e.g., Akt or Nrf2) in conflicting models. Measure ROS levels, apoptosis markers, or pathway activation via Western blot .

Q. What experimental designs are optimal for elucidating this compound’s interactions with signaling pathways (e.g., Akt-Nrf2) in disease contexts?

  • Methodology :

  • In Vitro Models : Use primary murine osteoblasts or MC3T3-E1 cells pretreated with pathway inhibitors (e.g., LY294002 for Akt). Assess cytoprotection via MTT assays and ROS quantification .
  • In Silico Docking : Perform molecular dynamics simulations to predict binding affinities with EGFR or Nrf2 domains. Validate with surface plasmon resonance (SPR) .
  • Transcriptomics : Apply RNA-seq to identify differentially expressed genes post-treatment. Use KEGG pathway analysis to map interactions .

Q. How can researchers address challenges in replicating this compound’s in vitro effects in vivo (e.g., bioavailability, metabolite interference)?

  • Methodology :

  • Pharmacokinetic Profiling : Administer radiolabeled this compound to rodents. Collect plasma/tissue samples at intervals for LC-MS/MS analysis. Calculate AUC, Cmax, and half-life .
  • Metabolite Identification : Incubate this compound with liver microsomes. Characterize metabolites via UPLC-QTOF-MS and compare with in vivo findings .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and bioavailability .

Q. What statistical approaches are critical for validating this compound’s dose-response relationships in preclinical studies?

  • Methodology :

  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 with 95% confidence intervals .
  • Power Analysis : Determine sample sizes a priori using G*Power to ensure statistical significance (α=0.05, power=0.8) .
  • Outlier Management : Apply Grubbs’ test or ROUT method to exclude anomalies without biasing results .

Q. Methodological Guidance

Q. How should researchers design experiments to investigate this compound’s synergistic effects with other phytocompounds?

  • Methodology :

  • Combinatorial Screening : Use checkerboard assays or high-throughput platforms to test this compound with compounds like icariside D2 or Cucumegastigmane I. Calculate synergy scores (e.g., Chou-Talalay CI values) .
  • Network Pharmacology : Construct compound-target-disease networks using databases like STITCH or STRING. Validate top candidates in co-treatment assays .

Q. What ethical and reproducibility considerations are paramount when translating this compound studies to human trials?

  • Methodology :

  • Ethical Compliance : Submit protocols to IRBs for approval. Include informed consent forms and adverse event monitoring plans .
  • Reproducibility : Adhere to ARRIVE guidelines for animal studies. Publish raw data (e.g., NMR spectra, dose-response curves) in supplementary materials .

属性

InChI

InChI=1S/C19H30O8/c1-10(21)5-6-13-18(2,3)7-11(8-19(13,4)25)26-17-16(24)15(23)14(22)12(9-20)27-17/h5,11-12,14-17,20,22-25H,7-9H2,1-4H3/t6?,11-,12+,14+,15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUSRWMGHUUXBY-YARXSPMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C=C1C(CC(CC1(C)O)OC2C(C(C(C(O2)CO)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C=C=C1[C@](C[C@H](CC1(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109062-00-2
Record name Icariside B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109062002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。